

physical and chemical properties of 3-Indoleacetonitrile

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Compound of Interest

Compound Name: 3-Indoleacetonitrile

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A Comprehensive Technical Guide to 3-Indoleacetonitrile

Abstract: This document provides an in-depth technical overview of **3-Indoleacetonitrile** (IAN), a significant nitrile compound with diverse applications in plant biology and pharmacology. It details the core physical and chemical properties of IAN, supported by spectral data and established experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support advanced research. The document also explores the compound's biological roles, including its function as a precursor in the auxin biosynthesis pathway and its emerging potential as an antiviral agent, with key pathways visualized for clarity.

General Information and Identifiers

3-Indoleacetonitrile is an organic compound derived from indole. It is recognized for its role as a plant growth regulator and as a valuable intermediate in organic synthesis.[1]

Identifier	Value
IUPAC Name	2-(1H-indol-3-yl)acetonitrile[2][3]
CAS Number	771-51-7[2][4][5]
Molecular Formula	C ₁₀ H ₈ N ₂ [2][4][5]
Molecular Weight	156.18 g/mol [3][4][5]
Synonyms	(3-Indolyl)acetonitrile, 3-(Cyanomethyl)indole, IAN[4][5]
EC Number	212-232-1[5][6]
MDL Number	MFCD00005628[2][5]
PubChem CID	351795[3]

Physical Properties

IAN is typically a solid at room temperature, appearing as a white to light yellow or brown crystalline powder.[1][7] It has limited solubility in water but is soluble in various organic solvents.[1][8]

Property	Value
Appearance	Light yellow to brown powder or crystal[7]
Physical State	Solid[2][9]
Melting Point	33-36 °C[6][10]
Boiling Point	157-160 °C at 0.2 mmHg[6][10]
Solubility	Water: ≥1.37 mg/mL (requires ultrasonic and warming)[8] DMSO: ≥29 mg/mL[8] Ethanol: ≥29.7 mg/mL[8] Chloroform, Methanol: Slightly soluble[10]
Density	~1.157 g/cm ³ (rough estimate)[10]
Flash Point	>110 °C (>230 °F)[10][11]
Refractive Index	1.6085 - 1.6105[10]

Chemical Properties

The chemical reactivity of **3-Indoleacetonitrile** is primarily defined by the indole ring and the nitrile functional group. It serves as a precursor for the synthesis of various indole derivatives.

[5]

Property	Value
pKa	16.32 ± 0.30 (Predicted)[10]
LogP	2.23 (Computed)[2]
Stability	Stable under recommended storage conditions (room temperature, sealed in dry, dark place) [10].
Reactivity	Reacts with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[12]. The nitrile group can be hydrolyzed to form indole-3-acetic acid[13].
Hydrogen Bond Acceptors	1[2]
Hydrogen Bond Donors	1[2]
Rotatable Bonds	1[2]
Topological Polar Surface Area (TPSA)	39.58 Å²[2]

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **3-Indoleacetonitrile**.

¹H NMR (CDCl₃, 399.65 MHz)[8]

Chemical Shift (ppm)	Assignment
8.26	(s, 1H, NH)
7.41	(d, 1H)
7.18	(t, 1H)
7.13	(t, 1H)
7.07	(d, 1H)
6.76	(s, 1H)
3.42	(s, 2H, CH ₂)

¹³C NMR (CDCl₃, 25.16 MHz)[2]

Chemical Shift (ppm)	Assignment
14.3	(CH ₂)
105.7	(C3)
111.4	(C7)
118.0	(CN)
118.4	(C4)
120.3	(C5)
122.9	(C6)
123.5	(C2)
126.7	(C3a)
135.9	(C7a)

Infrared (IR) Spectroscopy[\[2\]](#)[\[14\]](#)

Technique	Key Peaks (cm ⁻¹)
ATR-Neat	Characteristic peaks for N-H stretching (indole), C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile), and C=C stretching (aromatic).

Mass Spectrometry (MS)[\[2\]](#)[\[4\]](#)

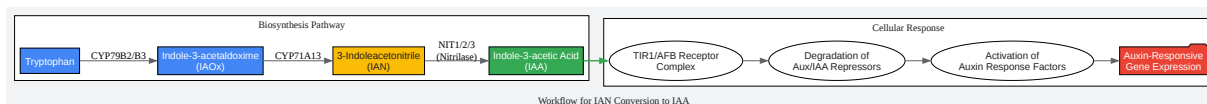
Technique	Key Fragments (m/z)
GC-EI-TOF	Molecular Ion (M ⁺): ~156. Key fragments at 130.063 and 117.056.

Biological Activity and Signaling Pathways

3-Indoleacetonitrile plays a crucial role in plant biology as a key intermediate in the biosynthesis of auxin. More recently, it has been identified as a potential therapeutic agent due to its broad-spectrum antiviral activities.

Role as an Auxin Precursor in Plants

In plants, **3-Indoleacetonitrile** is a naturally occurring precursor to Indole-3-acetic acid (IAA), the most common and physiologically active auxin.[\[3\]](#)[\[15\]](#) The conversion of IAN to IAA is a critical step in one of the tryptophan-independent auxin biosynthesis pathways. This conversion is primarily catalyzed by nitrilase enzymes (NIT1, NIT2, NIT3) in species like *Arabidopsis thaliana*. IAA then proceeds to regulate a vast array of plant growth and developmental processes by binding to the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA transcriptional repressors and the activation of auxin-responsive genes.[\[16\]](#)[\[17\]](#)

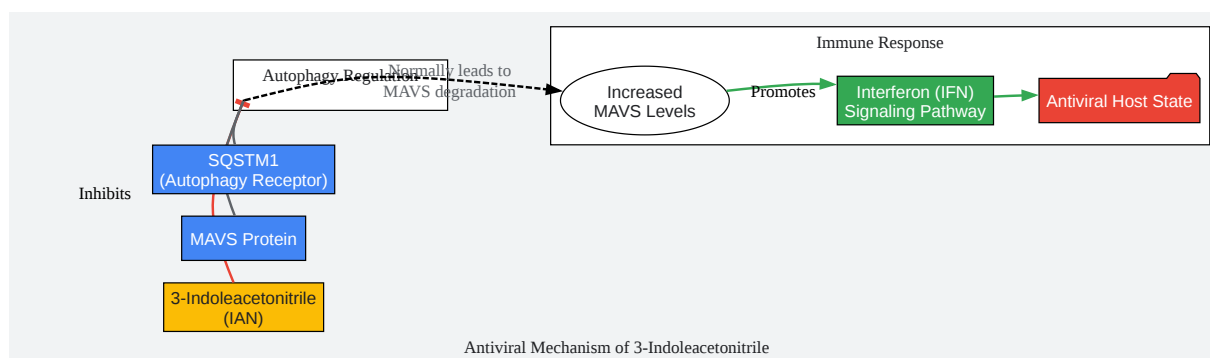


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IAN serves as a key intermediate in the biosynthesis of the plant hormone auxin (IAA).

Antiviral Activity via Innate Immune Signaling

Recent studies have highlighted the potential of **3-Indoleacetonitrile** as a broad-spectrum antiviral agent, showing efficacy against viruses such as Influenza A, HSV-1, and SARS-CoV-2. [18] The proposed mechanism involves the modulation of the host's innate immune response. Specifically, IAN has been shown to increase the protein levels of the mitochondrial antiviral-signaling (MAVS) protein. This is achieved by inhibiting the interaction between MAVS and the selective autophagy receptor SQSTM1, which would normally target MAVS for degradation. The resulting stabilization and accumulation of MAVS leads to an enhanced downstream interferon signaling response, promoting a robust antiviral state within the host cell.[18]



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IAN inhibits MAVS degradation, boosting interferon signaling for an antiviral response.

Experimental Protocols

Synthesis of 3-Indoleacetonitrile

A common method for synthesizing **3-Indoleacetonitrile** involves the reaction of gramine with a cyanide source.[15] An alternative patented method involves the dehydration of 3-Indoleacetamide.[10]

- Method: Dehydration of Amide Intermediate
 - Reactants: 3-Indoleacetamide (precursor), Phosphorus Pentoxide (P_4O_{10}) (catalyst).
 - Apparatus: A reaction vessel equipped with a stirrer, heating mantle, and a connection to a vacuum pump.
 - Procedure: a. 10g of phosphorus pentoxide is added to the reaction vessel as a catalyst. [10] b. The corresponding amide intermediate (3-Indoleacetamide) is added to the vessel. c. The mixture is stirred continuously (e.g., 600 rpm) and heated to the reaction

temperature (e.g., 335 °C).[10] d. The reaction is maintained at this temperature for a set duration (e.g., 1 hour) until the reaction is substantially complete.[10] e. The reaction vessel is then sealed and connected to a vacuum pump to achieve a vacuum of 20-50 mbar.[10] f. The product, **3-Indoleacetonitrile**, is collected as the distillate.

- Purification and Analysis: The collected distillate is analyzed by nuclear magnetic resonance (NMR) and elemental analysis to confirm purity and structure. Yields of approximately 79% with high purity (>99%) have been reported for similar nitrile preparations using this method.[10]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of a synthesized or purchased batch of **3-Indoleacetonitrile**.
 - System: A standard HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). 0.1% formic acid can be added to both solvents to improve peak shape.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 280 nm.
 - Sample Preparation: Accurately weigh and dissolve a sample of **3-Indoleacetonitrile** in the mobile phase or a suitable solvent like acetonitrile to a final concentration of ~1 mg/mL.
 - Injection Volume: 10 µL.
 - Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

- Objective: To accurately determine the melting point and assess the thermal purity of **3-Indoleacetonitrile**.
 - Apparatus: A calibrated Differential Scanning Calorimeter.
 - Sample Preparation: Accurately weigh 2-5 mg of the crystalline IAN sample into an aluminum DSC pan. Crimp the pan with a lid.
 - Method: a. Place the sample pan and an empty reference pan into the DSC cell. b. Equilibrate the cell at a temperature below the expected melting point (e.g., 20 °C). c. Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere. d. Record the heat flow as a function of temperature.
 - Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition observed in the DSC thermogram. The sharpness of the peak can provide an indication of sample purity.

Safety and Handling

3-Indoleacetonitrile is considered hazardous and should be handled with appropriate care in a laboratory setting.

- Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[12][18]
- GHS Pictograms: GHS06 (Toxic), GHS07 (Harmful/Irritant).
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (eyeshields), and a dust mask (type N95 or equivalent).[6]
- Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][12]
- Storage: Keep in a dark place, sealed in a dry container at room temperature.[10]

Conclusion

3-Indoleacetonitrile is a multifaceted compound with well-established roles in plant science and emerging applications in pharmacology. Its physical and chemical properties are well-characterized, providing a solid foundation for its use as a research tool and synthetic intermediate. The detailed protocols and pathway visualizations provided in this guide offer valuable resources for scientists aiming to explore the synthesis, biological function, and therapeutic potential of this important indole derivative.

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